1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a structurally complex molecule featuring a pyrrolidine-2,5-dione core substituted with a methyl-linked azetidine ring. The azetidine moiety is further functionalized with a 4-(1H-pyrrol-1-yl)benzoyl group.
Properties
IUPAC Name |
1-[[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17-7-8-18(24)22(17)13-14-11-21(12-14)19(25)15-3-5-16(6-4-15)20-9-1-2-10-20/h1-6,9-10,14H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALDPRJROMDPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Attachment of the Pyrrole Ring: The pyrrole ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyrrole derivative and a halogenated benzoyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrrolidine compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and metastasis .
Case Study: DDR1 Inhibition
A study focused on a series of compounds, including those structurally related to our compound of interest, revealed their effectiveness as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), a promising target for cancer therapy. The results showed that these compounds could suppress the migration and invasion of non-small cell lung cancer (NSCLC) cells significantly .
2. Neurological Disorders
There is also a growing body of evidence suggesting that pyrrolidine derivatives may possess anticonvulsant properties. Research involving similar compounds has shown their efficacy in preclinical models for seizures, indicating potential therapeutic benefits for conditions such as epilepsy .
Case Study: Anticonvulsant Activity
In a study involving a library of pyrrolidine derivatives, certain compounds demonstrated significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models. The findings suggested that these compounds could serve as potential candidates for developing new anticonvulsant medications .
Mechanistic Insights
The mechanism of action for 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is primarily linked to its ability to interact with specific biological targets involved in disease pathways. For example, its structural components may facilitate binding to proteins that regulate cell cycle progression and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Azetidine vs. Piperidine/Dihydropyridine Linkers
The target compound’s azetidine ring (4-membered) introduces higher ring strain compared to the 6-membered piperidine or dihydropyridine systems in analogs like 4f and 5 .
Aromatic Substituents
The 4-(1H-pyrrol-1-yl)benzoyl group distinguishes the target compound from analogs with indole (5, 4f) or bromophenoxy (5) substituents. Pyrrole’s electron-rich aromatic system may facilitate π-π stacking or hydrogen bonding with target proteins, akin to the indole motifs in dual 5-HT1A/SERT ligands .
Pharmacological Potential
- Neurological Targets : Analogs like 5 and 4f exhibit affinity for 5-HT1A receptors and SERT, critical in depression and anxiety disorders . The target’s pyrrole-benzoyl group may mimic tryptophan residues in receptor binding.
- Enzyme Inhibition : Compounds such as 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione show GABA-transaminase inhibition (IC₅₀ = 5.2 mM), suggesting the target could be optimized for anticonvulsant activity .
Biological Activity
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Pyrrolidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Azetidine Ring : Provides a unique spatial arrangement that may influence pharmacodynamics.
- Pyrrole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
While specific mechanisms of action for this compound are not fully elucidated, related compounds have been shown to interact with various biological targets, such as enzymes and receptors. For example, pyrrolidine derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway, which plays a crucial role in cancer progression and immune regulation .
Biological Activities
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
- IDO1 Inhibition : Compounds similar to 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione have been shown to inhibit IDO1, suggesting potential use in cancer therapy by modulating immune responses .
Antimicrobial Properties
Studies suggest that derivatives containing the pyrrole moiety exhibit moderate antimicrobial activity against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria and fungi .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
Q & A
Q. What are the recommended synthetic routes for 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione?
A multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example, a benzoyl-substituted azetidine intermediate can be synthesized via microwave-assisted reactions (e.g., 150°C, DMF solvent, potassium carbonate base) . Subsequent functionalization of the azetidine ring with pyrrolidine-2,5-dione derivatives often requires alkylation or reductive amination. TLC and -NMR are critical for monitoring reaction progress and confirming structural integrity .
Q. How should researchers characterize this compound’s purity and structural identity?
Use a combination of analytical techniques:
Q. What experimental design principles optimize reaction yields for derivatives of this compound?
Apply Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. For instance, a factorial design can optimize variables like temperature (80–150°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface modeling helps identify interactions between parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Implement cross-validation strategies :
- Compare results from antimicrobial (e.g., MIC assays), cytotoxicity (e.g., MTT assays), and enzymatic inhibition studies.
- Use meta-analysis frameworks to reconcile discrepancies, such as adjusting for solvent effects (e.g., DMSO interference in cell-based assays) or batch-to-batch compound variability .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Quantum chemical calculations (e.g., DFT for transition-state analysis) model reaction pathways, such as azetidine ring-opening or nucleophilic attacks .
- Molecular docking (e.g., AutoDock Vina) screens for interactions with biological targets (e.g., kinases or GPCRs), prioritizing residues with high electrostatic complementarity to the pyrrolidine-dione moiety .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Develop a focused library by modifying:
- The benzoyl substituent (e.g., electron-withdrawing vs. donating groups at the 4-position).
- The azetidine linker (e.g., substituting methylene with ethylene or introducing stereochemistry). Evaluate biological activity trends using hierarchical clustering or partial least squares regression .
Q. What strategies mitigate stability issues (e.g., hygroscopicity or thermal degradation)?
- Lyophilization : For long-term storage, lyophilize the compound under inert atmospheres.
- Excipient screening : Test stabilizers like cyclodextrins or cellulose derivatives to enhance shelf life .
- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >200°C) to guide handling protocols .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Use multi-omics integration :
- Proteomics : SILAC labeling to identify protein targets.
- Metabolomics : LC-MS to track downstream metabolite changes (e.g., ATP depletion in cancer cells).
- CRISPR-Cas9 knockouts to confirm target dependency .
Methodological and Cross-Disciplinary Questions
Q. What separation techniques are optimal for purifying this compound from reaction byproducts?
Q. How can this compound be applied in materials science or energy research?
Explore its potential as:
- A ligand in catalytic systems (e.g., for CO reduction via coordination to transition metals) .
- A monomer for functional polymers , leveraging the pyrrolidine-dione group’s reactivity in ring-opening polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
